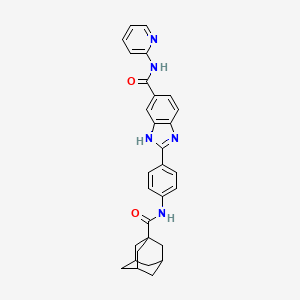

1H-Benzimidazole-5-carboxamide, N-2-pyridinyl-2-(4-((tricyclo(3.3.1.13,7)dec-1-ylcarbonyl)amino)phenyl)-

Übersicht

Beschreibung

Es zeigt eine starke Aktivität gegen Immunglobulin E, Zytokine und CD23, wodurch es bei der Behandlung von Störungen des Immunsystems, Infektionen und HNO-Erkrankungen nützlich ist .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von AVP-13358 umfasst mehrere Schritte:

Cyclisierung: Die Cyclisierung von 3,4-Diaminobenzoesäure mit 4-Nitrobenzaldehyd in Nitrobenzol bei 160 °C führt zu 2-(4-Nitrophenyl)-1H-benzimidazol-5-carbonsäure.

Kondensation: Dieser Zwischenstoff wird dann mit 2-Aminopyridin unter Verwendung von Carbonyldiimidazol in Dimethylformamid zu dem entsprechenden Amid kondensiert.

Reduktion: Die Nitrogruppe des Amids wird unter Verwendung von Wasserstoff über Palladium auf Kohlenstoff in Methanol reduziert, was zu 2-(4-Aminophenyl)-N-(2-Pyridinyl)-1H-benzimidazol-5-carboxamid führt.

Endgültige Kondensation: Schließlich wird diese Verbindung mit Adamantan-1-carbonsäure kondensiert, um das Zieldiamid zu liefern.

Industrielle Produktionsmethoden

Die industrielle Produktion von AVP-13358 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab, um eine hohe Reinheit und Ausbeute zu gewährleisten. Das Verfahren beinhaltet eine präzise Kontrolle der Reaktionsbedingungen und den Einsatz fortschrittlicher Reinigungstechniken, um das Endprodukt zu erhalten.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of AVP-13358 involves several steps:

Cyclization: The cyclization of 3,4-diaminobenzoic acid with 4-nitrobenzaldehyde in nitrobenzene at 160°C produces 2-(4-nitrophenyl)-1H-benzimidazole-5-carboxylic acid.

Condensation: This intermediate is then condensed with 2-aminopyridine using carbonyldiimidazole in dimethylformamide to yield the corresponding amide.

Reduction: The nitro group of the amide is reduced using hydrogen over palladium on carbon in methanol, resulting in 2-(4-aminophenyl)-N-(2-pyridinyl)-1H-benzimidazole-5-carboxamide.

Final Condensation: Finally, this compound is condensed with adamantane-1-carboxylic acid to provide the target diamide.

Industrial Production Methods

The industrial production of AVP-13358 follows similar synthetic routes but on a larger scale, ensuring high purity and yield. The process involves precise control of reaction conditions and the use of advanced purification techniques to obtain the final product.

Analyse Chemischer Reaktionen

Arten von Reaktionen

AVP-13358 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Reduktionsreaktionen, wie die Reduktion der Nitrogruppe zu einem Amin, sind für ihre Synthese entscheidend.

Substitution: Substitutionsreaktionen, die den Austausch von funktionellen Gruppen betreffen, sind ebenfalls üblich.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Wasserstoffgas über Palladium auf Kohlenstoff wird zur Reduktion verwendet.

Substitution: Reagenzien wie Carbonyldiimidazol und Dimethylformamid werden für Kondensationsreaktionen verwendet.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene Zwischenprodukte und die endgültige Diamidverbindung, AVP-13358.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

1H-Benzimidazole derivatives are known for their wide range of pharmacological effects, including:

- Anticancer Activity : Research indicates that compounds with benzimidazole moieties exhibit significant anticancer properties. For instance, studies have shown that certain benzimidazole derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . The specific compound has been evaluated for its ability to target various cancer types, leveraging its structural properties to enhance efficacy.

- Antimicrobial Effects : The structural features of 1H-benzimidazole-5-carboxamide derivatives contribute to their antimicrobial activity against a variety of pathogens. They have been tested against both gram-positive and gram-negative bacteria, showing promising results in inhibiting bacterial growth .

- Anti-inflammatory Properties : Compounds in this class have also been investigated for their anti-inflammatory effects. They may modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .

Case Studies

Several case studies highlight the applications of 1H-benzimidazole-5-carboxamide derivatives:

- Anticancer Research : A study published in the Journal of Medicinal Chemistry demonstrated that a derivative of 1H-benzimidazole significantly inhibited tumor growth in xenograft models by targeting specific oncogenic pathways. The compound showed a favorable safety profile and enhanced efficacy compared to existing therapies .

- Antimicrobial Screening : In a recent antimicrobial screening project, a series of benzimidazole derivatives were synthesized and tested against resistant strains of bacteria. One compound exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as a new antibiotic agent .

- Inflammatory Disease Models : Research involving animal models of inflammation showed that treatment with a benzimidazole derivative reduced edema and inflammatory markers significantly compared to control groups. This suggests potential applications in treating conditions such as arthritis or colitis .

Wirkmechanismus

AVP-13358 exerts its effects by antagonizing CD23 (immunoglobulin epsilon Fc receptor) and inhibiting immunoglobulin E. This action disrupts the interaction between immunoglobulin E and its receptor, reducing the production of cytokines and other immune responses. The compound targets specific molecular pathways involved in immune regulation and inflammation .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

AVP-893: Ein weiterer CD23-Antagonist mit ähnlichen immunmodulatorischen Wirkungen.

AVP-25752: Eine Verbindung mit vergleichbarer antiproliferativer Aktivität gegen Immunzellen.

Einzigartigkeit

AVP-13358 zeichnet sich durch seine starke Aktivität gegen Immunglobulin E und Zytokine aus, wodurch es besonders effektiv bei der Behandlung von Störungen des Immunsystems ist. Sein einzigartiger Wirkmechanismus und seine hohe Spezifität für CD23 und Immunglobulin E unterscheiden es von anderen ähnlichen Verbindungen .

Biologische Aktivität

1H-Benzimidazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antitumor, antimicrobial, and antiparasitic properties. The compound 1H-benzimidazole-5-carboxamide, N-2-pyridinyl-2-(4-((tricyclo(3.3.1.13,7)dec-1-ylcarbonyl)amino)phenyl) represents a novel class of benzimidazole derivatives with potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

- Molecular Formula : C27H25N3O2

- Molecular Weight : 441.51 g/mol

This compound features a benzimidazole core substituted with a pyridine moiety and a tricyclic carbonyl group, which may influence its biological activity.

Antiparasitic Activity

Research has indicated that benzimidazole derivatives exhibit potent antiparasitic effects. A study synthesized various 1H-benzimidazole-5-carboxamide derivatives and evaluated their activity against protozoan parasites such as Giardia intestinalis and Trichomonas vaginalis. Some compounds demonstrated IC50 values in the nanomolar range, outperforming standard treatments like metronidazole and albendazole .

Antimicrobial Activity

Recent investigations into related benzimidazole derivatives show promising antimicrobial properties. For instance, two new derivatives were synthesized and tested against Gram-positive bacteria, revealing effective antibacterial activity . The structural modifications in these compounds can significantly enhance their antimicrobial efficacy.

Antitumor Activity

The potential antitumor activity of benzimidazole derivatives has also been explored. Studies have shown that certain derivatives can selectively induce cytotoxic effects on cancer cell lines while sparing normal cells. For example, compounds with specific substitutions exhibited IC50 values indicating significant cytotoxicity against neuroblastoma and breast cancer cells .

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for drug design. The presence of specific substituents such as nitro groups or pyridine rings has been linked to enhanced biological activity. For instance, the introduction of a pyridine ring was found to improve the selectivity and potency against various pathogens .

Case Studies

Eigenschaften

CAS-Nummer |

459805-03-9 |

|---|---|

Molekularformel |

C30H29N5O2 |

Molekulargewicht |

491.6 g/mol |

IUPAC-Name |

2-[4-(adamantane-1-carbonylamino)phenyl]-N-pyridin-2-yl-3H-benzimidazole-5-carboxamide |

InChI |

InChI=1S/C30H29N5O2/c36-28(35-26-3-1-2-10-31-26)22-6-9-24-25(14-22)34-27(33-24)21-4-7-23(8-5-21)32-29(37)30-15-18-11-19(16-30)13-20(12-18)17-30/h1-10,14,18-20H,11-13,15-17H2,(H,32,37)(H,33,34)(H,31,35,36) |

InChI-Schlüssel |

LUPHOOKVGNVAFT-UHFFFAOYSA-N |

SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=C(C=C4)C5=NC6=C(N5)C=C(C=C6)C(=O)NC7=CC=CC=N7 |

Kanonische SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=C(C=C4)C5=NC6=C(N5)C=C(C=C6)C(=O)NC7=CC=CC=N7 |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

AVP-13358; AVP 13358; AVP13358; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.